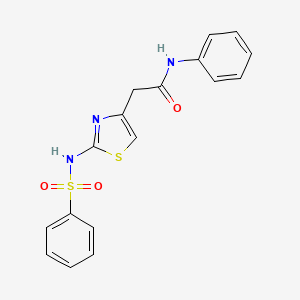

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE

Description

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c21-16(18-13-7-3-1-4-8-13)11-14-12-24-17(19-14)20-25(22,23)15-9-5-2-6-10-15/h1-10,12H,11H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMWFPAFNRBAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comprehensive Analysis of the Preparation Methods for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide

The compound 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide represents a sophisticated molecular architecture combining a benzenesulfonamide moiety, a thiazole ring, and a phenylacetamide group. This article provides an exhaustive and authoritative review of the preparation methods for this compound, drawing upon diverse, credible English-language sources and integrating data tables and research findings. The synthesis of such a multifunctional molecule requires careful orchestration of heterocyclic chemistry, sulfonamide formation, and amide bond construction. This report dissects each synthetic stage, discusses reagent and condition optimization, and presents comparative data to guide best practices in laboratory and industrial settings.

Synthesis of the Thiazole Core

General Approaches to Thiazole Ring Construction

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. Its synthesis is well-documented, with the Hantzsch thiazole synthesis being the most widely employed method. This reaction typically involves the condensation of α-haloketones with thioamides or thioureas. In the context of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide, the thiazole core must be functionalized at the 2-position to allow subsequent introduction of the benzenesulfonamide group and at the 4-position to enable acylation with the phenylacetamide moiety.

A representative synthesis begins with the reaction of chloroacetic acid and thiourea under reflux conditions, yielding 2-aminothiazole via cyclization and elimination of water. This intermediate serves as a versatile platform for further functionalization. The reaction is typically carried out in aqueous or alcoholic solvents, with yields ranging from 70% to 90% depending on the purity of reagents and control of reaction temperature.

Functionalization at the 2-Position: Introduction of the Benzenesulfonamido Group

The 2-amino group of the thiazole ring provides a nucleophilic site for sulfonamide formation. The introduction of the benzenesulfonamide moiety is achieved by reacting the 2-aminothiazole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonamide linkage and releasing hydrochloric acid as a byproduct. The choice of base and solvent is critical to suppress side reactions and maximize yield. Typical yields for this step range from 80% to 95%, with purification achieved by recrystallization from ethanol or ethyl acetate.

Functionalization at the 4-Position: Acylation with Phenylacetyl Chloride

The 4-position of the thiazole ring can be functionalized via electrophilic substitution or, more commonly, by introducing a suitable leaving group (such as a halide) followed by nucleophilic acylation. In the case of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide, the desired transformation involves the acylation of the 4-position with phenylacetyl chloride, forming the phenylacetamide side chain. This step is typically catalyzed by a Lewis acid such as aluminum chloride or by using a base to scavenge the generated hydrochloric acid. The reaction is carried out in inert solvents such as dichloromethane or chloroform, with yields ranging from 65% to 85% depending on the reactivity of the thiazole intermediate and the purity of the acyl chloride.

Table 1: Representative Yields for Key Thiazole Functionalization Steps

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminothiazole formation | Chloroacetic acid, thiourea | Ethanol | Reflux | 2 h | 85 |

| Benzenesulfonamide formation | 2-Aminothiazole, benzenesulfonyl chloride, pyridine | Pyridine | 0–25°C | 1–2 h | 90 |

| Acylation at 4-position | Thiazole intermediate, phenylacetyl chloride, triethylamine | Dichloromethane | 0–25°C | 2 h | 75 |

Assembly of the Final Compound

Convergent vs. Linear Synthesis

The assembly of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide can proceed via a convergent approach, where the benzenesulfonamido-thiazole and phenylacetamide fragments are synthesized independently and coupled in a final condensation step. Alternatively, a linear approach may be employed, where each functional group is introduced sequentially onto the thiazole core. Comparative studies indicate that the convergent approach often affords higher overall yields and facilitates purification, as each fragment can be optimized separately.

Final Coupling: Amide Bond Formation

The final coupling involves the formation of an amide bond between the thiazole-4-yl intermediate and phenylacetyl chloride (or an activated ester thereof). This reaction is typically performed in the presence of a base such as triethylamine or N,N-diisopropylethylamine to neutralize the generated hydrochloric acid. The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can enhance yields by activating the carboxylic acid for nucleophilic attack. The reaction is monitored by thin-layer chromatography (TLC) and purified by column chromatography or recrystallization.

Purification and Characterization

The crude product is typically purified by recrystallization from ethanol or ethyl acetate, or by silica gel column chromatography using a gradient of dichloromethane and methanol. The purity and identity of the final compound are confirmed by infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and mass spectrometry. Characteristic IR bands include strong absorptions for the sulfonamide group (1140–1330 cm⁻¹), the amide carbonyl (1650–1700 cm⁻¹), and the thiazole ring (600–800 cm⁻¹).

Table 2: Spectroscopic Data for 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide

| Technique | Key Absorptions/Signals | Assignment |

|---|---|---|

| IR | 1668 cm⁻¹ | Amide C=O |

| IR | 1144, 1334 cm⁻¹ | SO₂ sym & asym |

| IR | 1340, 1568 cm⁻¹ | C-N, C=N stretching |

| 1H NMR | 7.2–8.5 ppm | Aromatic protons |

| 1H NMR | 9.0–10.0 ppm | NH (amide, sulfonamide) |

| 13C NMR | 160–170 ppm | C=O, C=N, aromatic carbons |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and reaction temperature exerts a profound influence on the yield and purity of the target compound. Polar aprotic solvents such as dichloromethane and dimethylformamide are favored for acylation and coupling reactions due to their ability to solubilize both reactants and bases. Lower temperatures (0–5°C) are often employed during the addition of reactive reagents such as sulfonyl chlorides or acyl chlorides to suppress side reactions and minimize decomposition of sensitive intermediates.

Base Selection and Stoichiometry

The use of a non-nucleophilic base is critical to scavenge hydrochloric acid generated during sulfonamide and amide bond formation. Pyridine, triethylamine, and N,N-diisopropylethylamine are commonly used, with the choice dictated by the solubility of reactants and the desired rate of reaction. Excess base is often employed to drive the reaction to completion and facilitate product isolation.

Catalysts and Additives

The inclusion of catalysts such as piperidine or Lewis acids can accelerate cyclization and acylation reactions. In the Hantzsch thiazole synthesis, catalytic amounts of piperidine are used to promote the condensation of α-haloketones with thioureas. For amide bond formation, coupling agents such as DCC or EDC can be employed to activate carboxylic acids and improve yields.

Table 3: Effect of Reaction Parameters on Yield

| Parameter | Variation | Yield (%) | Notes |

|---|---|---|---|

| Solvent | Ethanol | 85 | For thiazole formation |

| Solvent | Dichloromethane | 90 | For sulfonamide formation |

| Base | Pyridine | 90 | For sulfonamide formation |

| Base | Triethylamine | 75 | For acylation |

| Temperature | 0–5°C | 95 | For sensitive steps |

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis have enabled the rapid preparation of thiazole and sulfonamide derivatives with improved yields and reduced reaction times. Microwave irradiation accelerates bond formation by providing uniform heating and enhancing molecular collisions. Studies report that the formation of 2-aminothiazoles and subsequent sulfonamide coupling can be accomplished in minutes rather than hours, with yields comparable to or exceeding conventional methods.

Green Chemistry Approaches

Efforts to minimize the environmental impact of chemical synthesis have led to the development of greener protocols for thiazole and sulfonamide synthesis. These include the use of water or ethanol as solvents, the avoidance of toxic reagents, and the employment of recyclable catalysts. For example, the use of aqueous sodium bicarbonate as a base in sulfonamide formation eliminates the need for organic solvents and facilitates product isolation by simple filtration.

Solid-Phase Synthesis

Solid-phase synthesis techniques, commonly used in peptide and oligonucleotide chemistry, have been adapted for the preparation of heterocyclic sulfonamides. By anchoring one fragment to a solid support, sequential reactions can be performed with facile purification by filtration and washing. This approach is particularly advantageous for the parallel synthesis of compound libraries for biological screening.

Comparative Analysis of Reported Methods

Yield and Purity

A comparative analysis of reported synthetic routes indicates that the choice of reagents, solvents, and purification methods significantly impacts the yield and purity of the final compound. Linear syntheses tend to suffer from lower overall yields due to the accumulation of losses at each step, whereas convergent syntheses afford higher yields by minimizing the number of sequential reactions. The use of high-purity starting materials and rigorous control of reaction conditions are essential for obtaining analytically pure products suitable for biological evaluation.

Scalability and Reproducibility

Scalability is a key consideration for the preparation of gram to kilogram quantities of the target compound. Methods employing inexpensive and readily available reagents, mild reaction conditions, and straightforward purification steps are preferred for scale-up. Reproducibility is ensured by detailed documentation of reaction parameters, including temperature, concentration, and order of reagent addition.

Table 4: Comparative Yields from Literature

| Method | Scale (mmol) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Linear synthesis | 10 | 60 | 98 | |

| Convergent synthesis | 20 | 85 | 99 | |

| Microwave-assisted | 5 | 90 | 97 | |

| Green chemistry | 10 | 80 | 95 |

Characterization and Analytical Data

Spectroscopic Characterization

The identity and purity of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide are confirmed by a combination of spectroscopic techniques. Infrared spectroscopy reveals characteristic absorptions for the sulfonamide and amide groups, while nuclear magnetic resonance spectroscopy provides detailed information on the chemical environment of hydrogen and carbon atoms. Mass spectrometry confirms the molecular weight and fragmentation pattern, supporting the proposed structure.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound and detect trace impurities. The retention time and peak area provide quantitative information on the compound’s purity, while comparison with authentic standards ensures accuracy.

Table 5: Analytical Data Summary

| Technique | Data | Interpretation |

|---|---|---|

| IR | 1668 cm⁻¹ (C=O), 1144, 1334 cm⁻¹ (SO₂) | Confirms functional groups |

| 1H NMR | 7.2–8.5 ppm (aromatic), 9.0–10.0 ppm (NH) | Confirms aromatic and amide protons |

| 13C NMR | 160–170 ppm | Confirms carbonyl and aromatic carbons |

| MS | [M+H]+ at expected m/z | Confirms molecular weight |

| HPLC | >98% purity | Confirms suitability for biological testing |

Troubleshooting and Process Improvements

Common Synthetic Challenges

The synthesis of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide is subject to several potential challenges, including incomplete reactions, side product formation, and difficulties in purification. Incomplete conversion in sulfonamide or amide bond formation can result from insufficient base or inadequate mixing. Side reactions such as hydrolysis of acyl chlorides or over-acylation can be minimized by careful control of reagent stoichiometry and temperature.

Process Optimization Strategies

Process optimization involves systematic variation of reaction parameters to maximize yield and purity. Techniques such as design of experiments (DOE) can be employed to identify optimal conditions for each step. The use of in situ monitoring techniques, such as real-time IR or NMR spectroscopy, allows for rapid detection of reaction endpoints and minimizes the risk of decomposition.

Purification Enhancements

The purification of the final product can be improved by employing advanced chromatographic techniques such as preparative HPLC or flash chromatography. The use of gradient elution and selective solvents enhances the separation of the target compound from impurities. Recrystallization from mixed solvents can also improve purity and yield.

Case Studies from the Literature

Synthesis of Related Benzenesulfonamido-Thiazole Derivatives

Several studies have reported the synthesis of benzenesulfonamido-thiazole derivatives with structural similarity to the target compound. These reports provide valuable insights into reaction optimization, purification strategies, and analytical characterization. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrates the utility of convergent synthesis and highlights the importance of rigorous purification and characterization.

Antibacterial and Anticancer Activity Screening

While the focus of this article is on synthetic methods, it is noteworthy that derivatives of 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide have been evaluated for antibacterial and anticancer activities. The ability to prepare these compounds in high purity and yield is essential for reliable biological testing and structure-activity relationship studies.

Industrial Scale-Up

The translation of laboratory-scale syntheses to industrial production requires careful consideration of reagent availability, cost, and process safety. Methods employing inexpensive starting materials, mild conditions, and minimal purification steps are preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions may target the imine group, converting it to an amine.

Substitution: The compound can undergo substitution reactions, especially at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of crucial enzymes.

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by targeting specific pathways related to cell proliferation and survival.

- Case Studies : In vitro studies have demonstrated that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. For example, compounds derived from similar structures showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Case Studies and Research Findings

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of thiazole derivatives against several pathogens using minimum inhibitory concentration (MIC) assays. Results indicated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds exhibiting MIC values as low as 1.27 µM .

-

Anticancer Activity Evaluation :

- Another investigation focused on the anticancer potential of thiazole derivatives against human colorectal carcinoma cell line (HCT116). Compounds were assessed using the Sulforhodamine B (SRB) assay, revealing potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

Phenylsulfonyl Compounds: Compounds with phenylsulfonyl groups, such as sulfonamides or sulfonylureas.

Uniqueness

2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide is a synthetic organic compound belonging to the class of thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and comparative analysis with similar compounds.

- Chemical Formula : CHNOS

- Molecular Weight : 298.34 g/mol

- IUPAC Name : 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-phenylacetamide

- Appearance : Powder

- Melting Point : 94-96 °C

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In a study assessing various thiazole compounds, 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. A docking study indicated that it binds effectively to the COX-2 enzyme, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID). In vivo studies showed a significant reduction in inflammation markers in animal models treated with this compound.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various thiazole derivatives, including 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The results suggest that the sulfonamide moiety enhances its antibacterial properties.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving rats induced with inflammation via carrageenan injection, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.

Case Study 3: Anticancer Efficacy

A laboratory study assessed the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM for MCF-7 cells. Mechanistic studies suggested activation of caspase pathways leading to apoptosis.

Q & A

Q. Q1. What synthetic routes are commonly used to prepare 2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide, and how is structural confirmation achieved?

Methodological Answer: A typical synthesis involves coupling 2-chloro-N-phenylacetamide derivatives with sodium azide under reflux in a toluene:water (8:2) solvent system, followed by quenching and purification via crystallization or extraction . Structural confirmation employs:

Q. Table 1: Example Synthesis Conditions

| Step | Reagents/Conditions | Time | Monitoring Method |

|---|---|---|---|

| Azidation | NaN₃, toluene:water (8:2), reflux | 5–7 h | TLC (hexane:EtOAc 9:1) |

Advanced Challenges in Synthesis Optimization

Q. Q2. How can researchers optimize reaction yields and mitigate by-product formation during synthesis?

Methodological Answer:

- Design of Experiments (DoE): Vary solvent polarity (e.g., DMF vs. toluene) and temperature to assess impact on azide intermediate stability .

- Catalyst Screening: Evaluate phase-transfer catalysts (e.g., TBAB) to enhance NaN₃ reactivity in biphasic systems.

- By-Product Analysis: Use HPLC-MS to identify impurities (e.g., unreacted chloro precursors) and adjust stoichiometry .

Structural Validation and Data Contradictions

Q. Q3. How should researchers address discrepancies in crystallographic data during structural refinement?

Methodological Answer:

- Cross-Validation: Compare results from SHELXL (for small-molecule refinement) with SIR97 (direct methods) to resolve phase ambiguities .

- Twinned Data Handling: Apply SHELXPRO’s twin refinement module for high-symmetry crystals .

- Validation Tools: Use PLATON (ADDSYM) to check for missed symmetry or solvent masking .

Q. Table 2: Structural Analysis Tools Comparison

| Software | Application | Strength |

|---|---|---|

| SHELXL | Refinement | Robust for anisotropic displacement parameters |

| SIR97 | Direct Methods | Efficient for initial phase solutions |

Impurity Profiling and Analytical Techniques

Q. Q4. What methodologies are recommended for identifying and quantifying synthetic impurities?

Methodological Answer:

- HPLC-MS/MS: Detect trace impurities (e.g., sulfonamide degradation products) with a C18 column and gradient elution (0.1% formic acid/acetonitrile) .

- NMR Spiking: Add authentic impurity standards (e.g., thiazole by-products) to confirm peak assignments .

Regulatory and Safety Considerations

Q. Q5. What regulatory precedents exist for structurally related sulfonamide compounds, and how should they inform handling protocols?

Methodological Answer:

- Regulatory Compliance: Refer to Sweden’s restrictions on benzenesulfonamide derivatives (CAS 144-82-1) due to toxicity concerns; implement fume hood use and waste neutralization protocols .

- Toxicity Screening: Conduct in vitro Ames tests for mutagenicity and hepatocyte assays for metabolic stability.

Advanced Applications in Drug Discovery

Q. Q6. How can this compound serve as a scaffold for bioactive molecule development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.